Product packaging for 4,6-Dichloro-2-(methylthio)pyrimidine(Cat. No.:CAS No. 6299-25-8)

4,6-Dichloro-2-(methylthio)pyrimidine

Cat. No.: B019916
CAS No.: 6299-25-8
M. Wt: 195.07 g/mol
InChI Key: FCMLONIWOAGZJX-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Sciences

Pyrimidine, a heterocyclic aromatic organic compound, contains two nitrogen atoms at positions 1 and 3 in its six-membered ring. wikipedia.orgnih.gov This structural motif is of immense interest in the chemical sciences because pyrimidine derivatives are fundamental to a vast array of natural and synthetic products, many of which exhibit significant biological activity. nih.govnumberanalytics.com The pyrimidine ring system is a crucial building block in medicinal chemistry and drug discovery, with its derivatives showing a wide spectrum of pharmacological activities. gsconlinepress.comnih.gov

The most profound significance of pyrimidines lies in their central role as essential components of nucleic acids. biologydictionary.netnumberanalytics.com Three key nucleobases—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are pyrimidine derivatives. wikipedia.org In the structure of deoxyribonucleic acid (DNA), the pyrimidines thymine and cytosine pair with the purine (B94841) bases adenine (B156593) (A) and guanine (B1146940) (G), respectively. wikipedia.org In ribonucleic acid (RNA), uracil takes the place of thymine, pairing with adenine. wikipedia.orgbiologydictionary.net This base pairing is fundamental to the storage and transmission of genetic information in all living organisms. numberanalytics.comtaylorfrancis.com Beyond nucleic acids, the pyrimidine structure is also found in essential biomolecules such as thiamine (B1217682) (vitamin B1). wikipedia.orgnih.gov

The structural core of pyrimidine is a privileged scaffold in medicinal chemistry, leading to a wide range of therapeutic agents. nih.govjacsdirectory.com Compounds incorporating the pyrimidine nucleus have demonstrated broad pharmacological applications, including anticancer (e.g., 5-fluorouracil), antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and anti-inflammatory activities. nih.govjacsdirectory.comresearchgate.net Pyrimidine derivatives are also utilized as antihypertensives (e.g., minoxidil), sedatives and anticonvulsants (e.g., phenobarbitone), and antithyroid agents (e.g., propylthiouracil). jacsdirectory.com

In addition to pharmaceuticals, pyrimidine derivatives have a significant presence in the agrochemical industry. nih.govresearchgate.net They are developed as fungicides, herbicides, and insecticides to protect crops. researchgate.netnih.govnih.gov Commercially important pyrimidine-based fungicides include compounds like azoxystrobin, cyprodinil, and pyrimethanil, which are vital for controlling phytopathogenic fungi in agriculture. nih.gov

Table 1: Selected Applications of Pyrimidine Derivatives

CategoryApplication AreaExamples
Pharmaceutical Anticancer5-Fluorouracil
AntiviralZidovudine, Idoxuridine, Trifluoridine
AntibacterialTrimethoprim, Sulphadiazine
AntihypertensiveMinoxidil, Prazosin
Anti-inflammatoryVarious derivatives studied
AnticonvulsantPhenobarbitone
Agrochemical FungicideAzoxystrobin, Cyprodinil, Pyrimethanil
HerbicideVarious derivatives developed
InsecticideDerivatives active against Aedes aegypti

Overview of 4,6-Dichloro-2-(methylthio)pyrimidine as a Synthetic Building Block

This compound is a key intermediate in organic synthesis, valued for its utility as a versatile chemical building block. mdpi.comguidechem.com Its structure contains multiple reactive sites, allowing for the strategic introduction of various functional groups to create more complex molecules. mdpi.com The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, and the methylthio group at the C2 position can also be modified, for instance, through oxidation to a sulfone group. mdpi.comresearchgate.net

This compound serves as an important precursor for the synthesis of a wide range of substituted pyrimidines used in the development of new pharmaceutical and agrochemical agents. guidechem.com For example, it is a scaffold for producing pyrimidine-based fungicides and potential tumor-inhibiting drugs. guidechem.com A closely related analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to be a versatile scaffold that can undergo Suzuki-Miyaura coupling reactions and displacement of the chloride with amines or alcohols, highlighting the synthetic potential of this class of compounds. mdpi.com

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₄Cl₂N₂S
Molecular Weight 195.07 g/mol
Melting Point 38-42 °C
Boiling Point 135-136 °C at 14 mmHg
Appearance Solid
CAS Number 6299-25-8

Data sourced from references sigmaaldrich.comnih.gov

Historical Context of Pyrimidine Chemistry and Derivatives

The study of pyrimidine chemistry has a rich history dating back to the 19th century. numberanalytics.com While pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, a laboratory synthesis of a pyrimidine compound was first reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The term "pyrimidine" itself was introduced in 1884 by Pinner. umich.edu The fundamental structures of pyrimidine compounds were not fully recognized until the late 1860s. britannica.com

The discovery of the pyrimidine nucleobases—cytosine, thymine, and uracil—as core components of nucleic acids was a landmark achievement that solidified the biological importance of this class of heterocycles. wikipedia.orgresearchgate.net This foundational knowledge spurred extensive research into the synthesis and properties of a vast number of pyrimidine derivatives, ultimately leading to their widespread application in medicine and agriculture. gsconlinepress.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2S B019916 4,6-Dichloro-2-(methylthio)pyrimidine CAS No. 6299-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine
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InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCMLONIWOAGZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10212197
Record name 4,6-Dichloropyrimidine methyl sulphide
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Molecular Weight

195.07 g/mol
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CAS No.

6299-25-8
Record name 4,6-Dichloro-2-(methylthio)pyrimidine
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Record name 4,6-Dichloropyrimidine methyl sulphide
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Record name 4,6-dichloropyrimidine methyl sulphide
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Record name 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE
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Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum for 4,6-Dichloro-2-(methylthio)pyrimidine is relatively simple, consistent with its molecular structure. The analysis reveals two distinct signals corresponding to the two types of protons present in the molecule.

Methyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom are chemically equivalent. They are expected to appear as a sharp singlet in the spectrum. This signal is typically found in the upfield region, with a chemical shift value around 2.6 ppm.

Pyrimidine (B1678525) Ring Proton (C5-H): The single proton attached to carbon-5 of the pyrimidine ring is unique. It gives rise to a singlet, as there are no adjacent protons to cause spin-spin splitting. This signal appears further downfield, generally around 7.3 ppm, due to the deshielding effect of the electronegative nitrogen atoms and chlorine atoms in the aromatic ring.

The integration of these peaks would yield a 3:1 ratio, corresponding to the methyl and pyrimidine protons, respectively, confirming the proton count of the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-SCH₃ ~2.6 Singlet 3H

¹³C NMR Spectral Analysis (APT Studies, Carbon Multiplicities)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom.

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are specialized ¹³C NMR techniques used to determine the multiplicity of each carbon signal, i.e., whether it is a methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), or a quaternary carbon (C).

In an APT spectrum, CH₃ and CH signals typically appear as positive peaks, while CH₂ and quaternary carbons appear as negative peaks.

A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can unambiguously distinguish between these types. A DEPT-90 experiment shows only CH signals. A DEPT-135 experiment shows CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent from all DEPT spectra.

Based on the structure of this compound, the multiplicities are predicted as follows:

One -CH₃ carbon: From the methylthio group.

One -CH carbon: C5 of the pyrimidine ring.

Three quaternary carbons: C2, C4, and C6 of the pyrimidine ring, which are bonded to sulfur, chlorine, and nitrogen atoms but not directly to hydrogen.

The chemical shifts for these carbons are influenced by their electronic environment. The carbon attached to sulfur (C2) and the carbons attached to chlorine (C4 and C6) would appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data and Multiplicities for this compound This table is interactive. Click on the headers to sort.

Carbon Assignment Predicted Multiplicity Expected Phase in APT Expected Phase in DEPT-135
-SCH₃ CH₃ Positive Positive
C5 CH Positive Positive
C4, C6 Quaternary Negative No Signal

Deuterated Solvents and Referencing

NMR spectra are recorded on samples dissolved in deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid large solvent signals that would otherwise obscure the signals from the analyte. The choice of solvent is important as chemical shift values can be slightly solvent-dependent. For referencing, Tetramethylsilane (TMS) is commonly added as an internal standard, with its proton and carbon signals defined as 0.0 ppm. All other chemical shifts are reported relative to this standard. It is standard practice in research to report the solvent used for analysis to ensure the reproducibility of the spectral data.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure.

MALDI-TOF Mass Spectrometry (Positive Mode)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. In positive mode, the analysis detects positively charged ions (cations). For this compound (Molecular Formula: C₅H₄Cl₂N₂S, Monoisotopic Mass: 193.94722 Da), several characteristic ions would be expected. chemicalbook.com

The most common ion observed is the protonated molecule, [M+H]⁺. Other adducts, such as those with sodium [M+Na]⁺ or potassium [M+K]⁺, are also frequently detected, arising from trace amounts of salts in the sample or matrix. chemicalbook.com The detection of these ions at their predicted m/z values provides strong evidence for the molecular weight of the compound.

Table 3: Predicted MALDI-TOF MS Data (Positive Mode) for this compound This table is interactive. Click on the headers to sort.

Adduct Ion Predicted m/z
[M+H]⁺ 194.95450
[M+Na]⁺ 216.93644

Elemental Analysis for Compound Purity and Identification

Elemental analysis determines the mass percentage of each element in a compound. nih.gov The experimental results are compared against the theoretical values calculated from the molecular formula. This comparison is a crucial step for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₅H₄Cl₂N₂S), the theoretical elemental composition is calculated based on its molecular weight of 195.07 g/mol . nist.govfishersci.co.uk A close correlation between experimental and calculated percentages confirms the identity and high purity of the sample.

Table 4: Theoretical Elemental Composition of this compound (C₅H₄Cl₂N₂S) This table is interactive. Click on the headers to sort.

Element Symbol Atomic Weight ( g/mol ) % Composition
Carbon C 12.011 30.78%
Hydrogen H 1.008 2.07%
Chlorine Cl 35.453 36.35%
Nitrogen N 14.007 14.36%

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups and vibrational modes within a molecule.

FTIR and ATR-IR Spectral Analysis

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR spectroscopy are powerful methods for obtaining the infrared spectrum of this compound. nih.govnih.govmt.com These techniques measure the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. researchgate.netmdpi.com

The ATR-FTIR spectrum of this compound is typically acquired by placing the sample, which can be a powder or crystal, directly onto the ATR crystal. mt.comthermofisher.com This method is advantageous as it requires minimal sample preparation. mt.com The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode of the molecule's functional groups.

Key spectral regions and their corresponding vibrational assignments for pyrimidine derivatives include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C-H stretching of the methyl group: Appears in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching vibrations of the pyrimidine ring: These are found in the 1600-1400 cm⁻¹ region.

C-Cl stretching vibrations: Generally occur in the 800-600 cm⁻¹ range.

C-S stretching vibrations: These bands are typically weaker and can be found in the 700-600 cm⁻¹ region.

The infrared spectrum for this compound is expected to conform to the characteristic absorption bands for its constituent functional groups. thermofisher.com

Table 1: Predicted IR Spectral Data for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch3000-2850
C=N/C=C Ring Stretch1600-1400
C-Cl Stretch800-600
C-S Stretch700-600

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy provides information about the molecule in its gaseous state, free from intermolecular interactions that are present in the solid or liquid phase. The spectrum of this compound in the vapor phase can be obtained using an instrument such as a DIGILAB FTS-14. nih.gov The resulting spectrum would show sharper absorption bands compared to the condensed phase spectra, allowing for a more detailed analysis of the molecule's vibrational and rotational fine structure.

UV-VIS Spectroscopy

UV-Visible (UV-VIS) spectroscopy is used to study the electronic transitions within a molecule.

UV-VIS Spectrum Acquisition and Interpretation

The UV-VIS spectrum of this compound is obtained by measuring the absorbance of a solution of the compound over a range of ultraviolet and visible wavelengths. nih.gov The spectrum typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and associated chromophores. The positions and intensities of these bands are influenced by the substituents on the pyrimidine ring. The presence of the chlorine atoms and the methylthio group can cause shifts in the absorption maxima (λmax) compared to the parent pyrimidine molecule.

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination and Analysis

Crystallographic data for this compound at a temperature of 150 K are as follows: researchgate.net

Table 2: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₅H₄Cl₂N₂S
Formula weight195.07
Crystal systemTriclinic
Space groupP-1
a (Å)13.6482 (2)
b (Å)14.1294 (2)
c (Å)14.1343 (2)
α (°)119.9578 (7)
β (°)95.9391 (6)
γ (°)92.8349 (7)
Volume (ų)2332.60 (6)
Z12
Calculated density (Mg/m³)1.666

Data from Lynch and McClenaghan (2000). researchgate.net

The crystal structure reveals that there are six symmetry-unique molecules in the asymmetric unit, which differ slightly in their N-C-S-C torsion angles. researchgate.net All molecules are nearly planar. researchgate.net

Torsion Angles and Planarity Studies

The molecular geometry of this compound has been a subject of detailed crystallographic research, providing insights into its conformational properties. The seminal work in this area was published by Lynch and McClenaghan in Acta Crystallographica Section C: Crystal Structure Communications in 2000. Their research provides the most definitive data on the torsion angles and planarity of this compound. researchgate.netiucr.org

A notable feature of the crystal structure of this compound is the presence of six symmetry-unique molecules within the asymmetric unit. researchgate.netiucr.org The primary distinction among these six molecules arises from the slight out-of-plane twist of the methylthio group relative to the pyrimidine ring. iucr.org This variation is best described by the N-C-S-C torsion angle. While the original publication states that these angles vary only slightly among the six molecules, the specific values for each unique molecule are not detailed in the paper's main body. researchgate.netiucr.org

For a related compound, 4-chloro-2-methylthio-6-(1-piperidyl)pyrimidine, a pyrimidine–methylthio torsion angle of 5.7 (2)° has been reported. iucr.org While this is not the title compound, it provides context for the expected small degree of torsion in this class of molecules.

The detailed crystallographic data from the study by Lynch and McClenaghan are summarized in the table below.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.6482 (2)
b (Å)14.1294 (2)
c (Å)14.1343 (2)
α (°)119.9578 (7)
β (°)95.9391 (6)
γ (°)92.8349 (7)
Volume (ų)2332.60 (6)
Z12
Molecules per Asymmetric Unit6
Planarity Deviation< 3.1°
N-C-S-C Torsion AngleVaries slightly among the 6 unique molecules
Data sourced from Lynch & McClenaghan (2000), Acta Crystallographica Section C. iucr.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the electronic structure and properties of molecules. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex pyrimidine (B1678525) derivatives. researchgate.net DFT calculations are employed to elucidate various aspects of 4,6-Dichloro-2-(methylthio)pyrimidine, from its basic geometry to its electronic behavior.

Molecular Structure Optimization

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Experimental techniques like X-ray crystallography provide definitive data on the solid-state structure of compounds. For this compound, crystal structure analysis reveals a nearly planar molecule. researchgate.net

Computational molecular structure optimization aims to find the lowest energy arrangement of atoms, which corresponds to the most stable conformation of the molecule. This is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). nih.gov The goal of these theoretical calculations is to reproduce the experimental geometric parameters. The experimentally determined crystal structure of this compound shows six unique molecules in the asymmetric unit, with slight variations in the N-C-S-C torsion angle. researchgate.net

Below is a table of selected experimental bond lengths and angles for one of the unique molecules of this compound as determined by X-ray crystallography. researchgate.net Theoretical calculations via DFT would seek to replicate these values.

Selected Bond Lengths (Å)Selected Bond Angles (°)
BondLengthAngleValue
S(1)-C(2)1.745 (2)C(6)-N(1)-C(2)116.6 (2)
S(1)-C(7)1.777 (3)N(3)-C(2)-N(1)126.9 (2)
Cl(1)-C(4)1.725 (2)N(3)-C(2)-S(1)114.2 (2)
Cl(2)-C(6)1.728 (2)N(1)-C(2)-S(1)118.9 (2)
N(1)-C(2)1.320 (3)C(4)-N(3)-C(2)115.6 (2)
N(1)-C(6)1.324 (3)C(5)-C(4)-N(3)124.0 (2)
N(3)-C(2)1.339 (3)C(5)-C(6)-N(1)124.0 (2)
N(3)-C(4)1.319 (3)C(2)-S(1)-C(7)104.34 (13)

Vibrational Spectra Prediction and Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key analytical technique for identifying molecular functional groups and fingerprinting compounds. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of a molecule. nih.gov By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.

For related pyrimidine compounds, studies have shown that theoretical frequencies calculated at the B3LYP level often require scaling by a factor to achieve good agreement with experimental data. nih.govnih.gov This analysis allows for a detailed assignment of the observed vibrational bands to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations. nih.gov

HOMO-LUMO Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. semanticscholar.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net These energy values and the corresponding electron density distributions are calculated using DFT and Time-Dependent DFT (TD-DFT). researchgate.net This analysis helps explain the charge transfer interactions that can occur within the molecule. nih.gov

ParameterSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Represents the electron-donating ability of the molecule.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Represents the electron-accepting ability of the molecule.
ΔE (HOMO-LUMO Energy Gap)Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. nih.govwisc.edu This method investigates the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. The potential of a molecule to exhibit NLO properties is related to its first hyperpolarizability (β). DFT calculations are a reliable method for predicting this property. nih.gov

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The calculation of β involves determining the response of the molecular dipole moment to an applied external electric field. For pyrimidine derivatives, studies have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties, making theoretical prediction a valuable screening tool. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. irjweb.com It is most commonly used in drug design to predict the binding mode and affinity of a small molecule ligand with the active site of a target protein.

In a typical docking study, the ligand, such as this compound, is placed into the binding site of a protein receptor. A scoring function is then used to estimate the binding energy, with more negative scores indicating stronger binding. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies are crucial for understanding the potential biological activity of a compound by simulating its interaction with a specific biological target at the molecular level. irjweb.com

Computational Chemical Data for Derivatives

Computational studies on derivatives of this compound have been crucial in elucidating their structure-activity relationships (SAR), particularly in the context of medicinal chemistry. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis have been employed to predict the biological activities of these compounds and to understand the molecular basis of their interactions with specific protein targets.

Molecular Docking Studies:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of action of novel drug candidates.

In a study on pyrimidine derivatives as potential anticancer agents, a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substituted phenyl)pyrimidin-2-amines were synthesized and their inhibitory activity was evaluated. ashdin.com Molecular docking studies were performed against human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The results indicated that derivatives with electron-withdrawing substituents at the 4th position of the phenyl ring exhibited better biological activity. ashdin.com Specifically, compounds with chloro and cyano substitutions showed the highest binding scores. ashdin.com

Table 1: Molecular Docking Data of 4-(2-amino-3,5-dibromophenyl)-6-(4-substituted phenyl)pyrimidin-2-amine Derivatives against CDK2 (PDB ID: 1HCK)

Compound IDSubstituent (R)Binding Energy (kcal/mol)
4a-CN-7.7
4b-OH-7.4
4c-Cl-7.9
4h-OCH3-7.5
Data sourced from a study on pyrimidine derivatives as potential anticancer agents. ashdin.com

Another investigation focused on the design and synthesis of new pyrimidine derivatives as potent thymidylate synthase inhibitors. While specific docking data for this compound derivatives were not the primary focus, the study underscores the importance of the pyrimidine scaffold in designing enzyme inhibitors. researchgate.net

Furthermore, a series of pyrimidine-derived Schiff bases were synthesized and their biological activities were explored through molecular docking against various targets, including topoisomerase II DNA gyrase and human hematopoietic cell kinase. researchgate.net The computational analyses revealed that these compounds exhibited favorable binding affinities, suggesting their potential as antibacterial, antioxidant, antifungal, and anticancer agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis:

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead structures.

A QSAR analysis was conducted on a series of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.gov While not direct derivatives of this compound, this study provides a framework for how computational descriptors can be used to model the activity of related pyrimidine compounds. The study utilized multiple linear regression (MLR) and artificial neural network (ANN) models, with the ANN model showing superior predictive power. nih.gov The descriptors used in the model were related to the three-dimensional structure and electronic properties of the molecules. nih.gov

Table 2: Descriptors used in the QSAR study of furopyrimidine and thienopyrimidine derivatives.

Descriptor TypeDescriptor Block TypeDescriptor Description
RDF035uRDF descriptorsRadial Distribution Function - 5.3 / unweighted
Mor24v3D-MoRSE3D-MoRSE - signal 24 / weighted by atomic van der Waals volumes
EEig11rGETAWAYEigenvalue 11 from edge adj. matrix weighted by resonance integral
G2sWHIM descriptors2nd component symmetry directional WHIM index / weighted by atomic electropological states
ATS3v2D-autocorrelationBroto-Moreau autocorrelation of a topological structure - lag 3 / weighted by atomic van der Waals volumes
Data sourced from a QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors. nih.gov

These computational approaches, including molecular docking and QSAR, are integral to modern drug discovery and materials science. For derivatives of this compound, these methods provide a rational basis for the design of new molecules with tailored properties, accelerating the development of novel therapeutic agents and functional materials. The insights gained from these theoretical studies guide synthetic efforts towards compounds with enhanced efficacy and selectivity.

Applications in Advanced Organic Synthesis

Precursor for Multifunctionalized Pyrimidine (B1678525) Scaffolds

The chlorine atoms at the C4 and C6 positions of 4,6-Dichloro-2-(methylthio)pyrimidine exhibit different reactivities, which can be exploited for the regioselective synthesis of asymmetrically substituted pyrimidines. These products are themselves valuable scaffolds with multiple sites for further chemical modification.

A notable example is the reaction of this compound with sodium ethoxide (EtONa) in ethanol (B145695) at room temperature. mdpi.com This reaction proceeds with high regioselectivity to exclusively yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in 89% yield. mdpi.commdpi.com The resulting product is a useful multifunctionalized scaffold, retaining a reactive chlorine atom for subsequent substitutions, an ethoxy group, and the methylthio group. mdpi.com A similar versatile scaffold, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, can be synthesized using sodium methoxide and is known to undergo Suzuki-Miyaura coupling, further amine or alcohol displacement of the remaining chloride, oxidation, and condensation reactions to form polycyclic systems. mdpi.com

Starting MaterialReagentProductYieldReference
This compoundSodium Ethoxide (EtONa) in Ethanol4-chloro-6-ethoxy-2-(methylthio)pyrimidine89% mdpi.commdpi.com
This compoundSodium Methoxide (MeONa) in Methanol4-chloro-6-methoxy-2-(methylthio)pyrimidine91%

Intermediate in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of this compound facilitates its use as a foundational element in the construction of more elaborate, often fused, heterocyclic structures.

This compound is a key starting material in a multi-step synthesis route to produce 4,5,6-trichloropyrimidine-2-carbonitrile, a highly functionalized pyrimidine with multiple reactive sites. semanticscholar.orgresearchgate.net The synthesis pathway involves several key transformations: semanticscholar.org

Displacement of Chlorides : The two chlorine atoms at the C4 and C6 positions are first displaced by benzyloxy groups by treating the starting material with benzyl alcohol and sodium hydride, yielding 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine.

Oxidation : The methylthio group is oxidized to a more reactive methylsulfonyl (sulfone) group using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).

Cyanation : The newly formed methylsulfonyl group is a good leaving group and is displaced by a cyanide group using potassium cyanide (KCN).

Chlorination : A chlorine atom is introduced at the C5 position using N-chlorosuccinimide (NCS).

Final Conversion : The benzyloxy groups are removed and replaced with chlorine atoms using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield the final product, 4,5,6-trichloropyrimidine-2-carbonitrile.

The methylthio group at the C2 position provides a reliable handle for introducing a cyano group onto the pyrimidine ring. The general strategy involves a two-step process: oxidation followed by nucleophilic substitution. mdpi.com

First, this compound is converted to alkoxy derivatives, such as 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine, by reaction with sodium methoxide. mdpi.comresearchgate.net These intermediates are then oxidized to their corresponding sulfones. The resulting methylsulfonyl group at C2 is an excellent leaving group and is readily displaced by potassium cyanide (KCN) to afford the desired 2-cyanopyrimidines, such as 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile. mdpi.comresearchgate.net

PrecursorKey StepsProductReference
4-chloro-6-methoxy-2-(methylthio)pyrimidine1. Oxidation to sulfone2. Displacement with KCN4-chloro-6-methoxypyrimidine-2-carbonitrile mdpi.com
4,6-dimethoxy-2-(methylthio)pyrimidine1. Oxidation to sulfone2. Displacement with KCN4,6-dimethoxypyrimidine-2-carbonitrile mdpi.com

While direct synthesis of the parent pyrido[3,4-d]pyrimidine (B3350098) from this compound is not prominently documented, the compound serves as an excellent precursor for closely related fused pyrimidine systems like dihydropyrido[2,3-d]pyrimidines. A three-step sequence has been developed that utilizes this compound as the starting material. semanticscholar.org

The synthesis begins with the lithiation of the C5 position of the pyrimidine ring, followed by a reaction with cinnamaldehyde derivatives to produce alcohol intermediates. semanticscholar.org Subsequently, one of the chloro substituents is selectively replaced by a primary amine. The final step involves an intramolecular cyclization reaction, facilitated by methanesulfonyl chloride and triethylamine, to furnish the 7,8-dihydropyrido[2,3-d]pyrimidine scaffold. semanticscholar.org This methodology demonstrates the utility of this compound in building complex, fused heterocyclic systems. semanticscholar.org

Molecules that incorporate both a pyrimidine and a piperazine (B1678402) moiety often exhibit significant biological activity. researchgate.net The synthesis of such hybrids can be achieved through nucleophilic substitution reactions on a pyrimidine core. While not starting from this compound itself, a closely related synthesis shows the viability of this approach. 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with N-methylpiperazine or N-phenylpiperazine in the presence of potassium hydroxide to displace the methylsulfanyl group and afford the corresponding 2-(piperazin-1-yl)pyrimidine derivatives. nih.gov This reaction highlights the utility of the methylsulfanyl group as a leaving group in reactions with piperazine nucleophiles, a strategy applicable to derivatives of this compound for creating diverse pyrimidine-piperazine hybrids. nih.gov

Building Block for Pharmaceutical Intermediates

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals. Its ability to undergo sequential and selective substitutions makes it an economically important starting material. nih.gov

The compound is an essential intermediate in the manufacturing of several widely used drugs. nih.gov Furthermore, a closely related derivative, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, serves as a key intermediate for Ticagrelor, an antiplatelet medication. google.com In the agricultural sector, it is a precursor for herbicides such as Flumetsulam, Metsulfuron-methyl, and Pyroxsulam. nih.gov

IndustryFinal ProductTherapeutic/Use ClassReference
PharmaceuticalLamivudineAntiretroviral (HIV/Hepatitis B) nih.gov
PharmaceuticalPemetrexedAnti-cancer nih.gov
PharmaceuticalCelecoxibAnti-inflammatory nih.gov
PharmaceuticalDabigatran EtexilateAnti-coagulant nih.gov
AgricultureFlumetsulamHerbicide nih.gov
AgricultureMetsulfuron-methylHerbicide nih.gov
AgriculturePyroxsulamHerbicide nih.gov

Dasatinib and its Derivatives

This compound is a crucial intermediate in several synthetic routes to Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy. researchgate.net The synthesis leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.

One common strategy involves the initial nucleophilic displacement of one chlorine atom by coupling with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. vixra.org This reaction typically occurs at the C4 position of the pyrimidine ring. The resulting intermediate, N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, retains the second chlorine atom for subsequent reactions. vixra.orgmanusaktteva.com

The versatility of this pyrimidine intermediate also allows for the synthesis of Dasatinib derivatives. By substituting 1-(2-hydroxyethyl)piperazine with other amines or piperazine derivatives in the final step, chemists can generate a library of structural analogs for further drug discovery and structure-activity relationship (SAR) studies. nih.gov

Table 1: Key Intermediates in Dasatinib Synthesis

Compound Name CAS Number Role in Synthesis
4,6-Dichloro-2-methylpyrimidine 1780-26-3 Starting pyrimidine scaffold manusaktteva.comarlifesciences.com
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 302964-24-5 Thiazole component for coupling manusaktteva.com
N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide 302964-08-5 Penultimate intermediate vixra.orgmanusaktteva.comarlifesciences.com
1-(2-Hydroxyethyl)piperazine 103-76-4 Side-chain component chemicalbook.com
Dasatinib 302962-49-8 Final active pharmaceutical ingredient chemicalbook.com

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bonds with amino acid residues in the hinge region of kinase ATP-binding sites. mdpi.com this compound serves as a valuable starting material for a diverse range of these inhibitors beyond Dasatinib.

Its utility stems from the two chlorine atoms, which act as handles for introducing various substituents through SNAr reactions. This allows for the systematic modification of the molecule to target different kinases or to optimize properties such as potency and selectivity. For instance, it is used in the synthesis of Aurora kinase inhibitors, which are crucial for regulating the cell cycle and are targets in cancer therapy. nih.govacs.org

The synthesis of these inhibitors often involves a sequential substitution strategy. The first chlorine is displaced by one amine, followed by the displacement of the second chlorine by a different amine or other nucleophile. nih.gov This stepwise approach enables the construction of complex, unsymmetrically substituted pyrimidines. The 2-(methylthio) group can also be modified, for example, by oxidation to a methylsulfonyl group, which can alter the electronic properties and interaction profile of the final inhibitor. nih.gov This multi-point diversity allows for the creation of extensive compound libraries for screening and identifying novel kinase inhibitors. mdpi.commdpi.com

Table 2: Examples of Pyrimidine-Based Kinase Inhibitors

Inhibitor Class Target Kinase(s) Role of Pyrimidine Core
Anilinopyrimidines Bcr-Abl, Src Scaffold for hinge-binding interactions
Diaminopyrimidines EGFR, Aurora Kinases Core structure for introducing selectivity groups nih.gov
Pyrrolo[2,3-d]pyrimidines Multi-targeted (EGFR, Her2, VEGFR2) Fused ring system to enhance binding affinity mdpi.com

Applications in Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of modern agrochemicals, particularly fungicides and herbicides. bgbchem.comnbinno.com The pyrimidine ring is a common structural motif in many biologically active compounds used in crop protection. mdpi.comfrontiersin.org

The synthetic strategies employed in agrochemical development are analogous to those in pharmaceutical synthesis. The chlorine atoms on the pyrimidine ring are sequentially substituted with various functional groups to create novel active ingredients. For example, the reaction of this compound with sodium ethoxide in ethanol regioselectively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.com This intermediate can then undergo further reactions, such as Suzuki-Miyaura coupling or displacement of the remaining chlorine with amines or alcohols, to produce a wide range of derivatives for screening as potential fungicides or herbicides. mdpi.com

This building block has been utilized in the development of fungicides that are effective against various plant fungal diseases. frontiersin.org Its derivatives have also been explored for creating herbicides for weed control in major crops like cereals. nbinno.com The ability to easily generate diverse structures from this single precursor makes it an important tool for discovering new agrochemicals with improved efficacy and environmental profiles. acs.orgnih.gov

Advanced Research Topics and Future Directions

Corrosion Inhibition Studies

The compound has emerged as a promising corrosion inhibitor, particularly for stainless steel in highly acidic environments. Its effectiveness is attributed to its molecular structure, which allows it to interact with metal surfaces and protect them from corrosive attack.

Electrochemical studies have been instrumental in quantifying the effectiveness of 4,6-Dichloro-2-(methylthio)pyrimidine (DCMTP) as a corrosion inhibitor. Research on AISI 321 stainless steel in a 1.0 M hydrochloric acid (HCl) solution demonstrates the compound's ability to significantly reduce the rate of corrosion. electrochemsci.org

Potentiodynamic polarization measurements indicate that DCMTP functions as a cathodic-type inhibitor. electrochemsci.orgelectrochemsci.org This means it primarily suppresses the cathodic reaction (hydrogen evolution) in the corrosion process. The addition of DCMTP to the acidic solution leads to a decrease in the corrosion current density (icorr), a key indicator of the corrosion rate. electrochemsci.org The inhibition efficiency (%P) increases with higher concentrations of the inhibitor, reaching up to 72% at a concentration of 8 x 10⁻⁴ M. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS) further confirms the inhibitive action. The results from EIS show that the corrosion process is controlled by charge transfer, and the presence of DCMTP increases the charge transfer resistance, indicating a slowing of the corrosion reactions. electrochemsci.orgelectrochemsci.org

Potentiodynamic Polarization Data for AISI 321 Stainless Steel in 1.0 M HCl with DCMTP

Concentration of DCMTP (M)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%P)
Blank (0)140-
2 x 10⁻⁴8042.9
4 x 10⁻⁴6553.6
6 x 10⁻⁴5064.3
8 x 10⁻⁴3972.1

Data sourced from electrochemical studies in 1.0 M HCl at 30°C. electrochemsci.org

The protective effect of this compound is attributed to its adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. electrochemsci.org The mechanism of this adsorption is considered to be a comprehensive physicochemical process, involving both physical and chemical interactions. electrochemsci.org

The adsorption process is influenced by the electronic structure of the inhibitor molecule, which includes nitrogen and sulfur heteroatoms and double bonds. These features serve as active centers for adsorption onto the steel surface. electrochemsci.org The mode of inhibition involves the simple adsorption of the DCMTP molecules onto the cathodic sites of the stainless steel, which in turn prevents the hydrogen evolution reaction. electrochemsci.org

Studies on other pyrimidine (B1678525) derivatives show that their adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netmdpi.com Thermodynamic parameters calculated from these studies, such as the standard Gibbs free energy of adsorption (ΔG°ads), indicate that the adsorption process is spontaneous. researchgate.netresearchgate.net The values of these parameters can help distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). For DCMTP, the data suggests a mixed-mode or physicochemical adsorption. electrochemsci.org

Biological Activity and Medicinal Chemistry Investigations

In the realm of life sciences, this compound serves as a valuable scaffold and intermediate in the synthesis of compounds with significant biological and medicinal properties.

This compound is a key building block in the synthesis of several commercially significant drugs. Its reactive chloro groups allow for nucleophilic substitution, making it a versatile precursor for creating more complex molecules with therapeutic value. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and antioxidant properties. rsc.orgnih.gov

The significance of this compound as a synthetic intermediate is highlighted by its role in the production of drugs for various diseases.

Pharmaceuticals Synthesized Using this compound as an Intermediate

Drug NameTherapeutic ClassPrimary Use
LamivudineAntiretroviralTreatment of HIV and hepatitis B infections.
PemetrexedAnti-cancerTreatment of specific types of lung cancer.
CelecoxibAnti-inflammatoryPain and inflammation relief.
Dabigatran EtexilateAnti-coagulantPrevention of blood clots.

This table highlights the role of the title compound as a crucial intermediate in synthesizing diverse pharmacological agents. nbinno.com

Beyond its use in drug synthesis, this compound is classified and sold as a biochemical reagent for life science research. fishersci.co.uk Its utility in this context stems from its function as a versatile chemical scaffold. Researchers utilize it as a starting material to build libraries of novel compounds for screening in drug discovery and chemical biology. The pyrimidine core is a common motif in biologically active molecules, and the specific functionalization of this compound (two chloro groups and a methylthio group) offers multiple reaction sites for creating diverse derivatives. researchgate.netmdpi.com This allows for systematic modifications to study structure-activity relationships (SAR) and to develop new molecular probes for exploring biological processes.

Development of Novel Synthetic Methodologies

The importance of this compound and its derivatives has spurred research into new and improved methods of synthesis. A key focus is to develop routes that are efficient, cost-effective, and suitable for large-scale industrial production.

One patented method for a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, starts from diethyl malonate and proceeds through a four-step process of nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination using phosphorus oxychloride. google.com

Another area of development involves creating novel synthetic pathways for important drug intermediates. For example, a new method has been developed for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, a key intermediate for the anticoagulant drug ticagrelor. This route involves a condensation reaction between substituted aminomalonic acid diethyl ester and urea, followed by chlorination and reaction with propanethiol, and is designed to be low in cost and simple to operate for industrial application. patsnap.com The exploration of such methodologies underscores the compound's central role in facilitating the production of advanced therapeutics.

Regioselective and Stereoselective Transformations

The distinct reactivity of the different positions on the pyrimidine ring of this compound allows for regioselective reactions, where a reagent reacts preferentially at one specific site. The two chlorine atoms at the C4 and C6 positions are the primary sites for nucleophilic aromatic substitution (SNAr).

Research has demonstrated that these positions can be functionalized sequentially. For instance, the reaction of this compound with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015). researchgate.netmdpi.com This transformation is highly regioselective, with the ethoxy group substituting only one of the chlorine atoms, leaving the other available for further modification. This stepwise functionalization is crucial for building complex molecular architectures.

This principle of regioselectivity has been extended to the solid-phase synthesis of complex heterocyclic libraries. A derivative, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, has been used as a core unit for the regiocontrolled synthesis of tetrasubstituted purines. researchgate.net In this process, the C6-chloride is first substituted by a resin-bound amine, followed by modification at the C2 position and subsequent cyclization to form the purine (B94841) ring system. researchgate.net This highlights the compound's role as a scaffold where each reactive site can be addressed independently to control the final product's structure.

Reaction Reagent Position of Substitution Product Reference
MonosubstitutionSodium Ethoxide (EtONa) in EthanolC64-chloro-6-ethoxy-2-(methylthio)pyrimidine researchgate.netmdpi.com
Sequential Substitution (on solid phase)1. Resin-bound primary amine 2. Second primary amine1. C6 2. C4 (after oxidation of methylthio group)Resin-bound 4,6-disubstituted-2-methylthio-5-nitropyrimidines researchgate.net

Green Chemistry Approaches in Synthesis

While specific research on green chemistry approaches for the synthesis of this compound is not extensively detailed in the literature, the broader field of pyrimidine synthesis has seen significant advancements in environmentally friendly methodologies. rasayanjournal.co.in These green approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

General green chemistry techniques applicable to pyrimidine synthesis include:

Microwave-assisted synthesis: Utilizes microwave heating to accelerate reaction rates, often leading to higher yields and shorter reaction times.

Solventless reactions: Conducting reactions without a solvent, for example by using techniques like "grindstone chemistry," reduces volatile organic compound (VOC) emissions. rasayanjournal.co.in

Use of safer solvents: Replacing toxic solvents with more benign alternatives. For example, the regioselective synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine was improved by using ethanol at 20°C instead of dimethylformamide at 70°C, representing a move toward milder and safer conditions. mdpi.com

Catalytic methods: Employing catalysts to enable reactions to proceed under milder conditions and with greater efficiency. rasayanjournal.co.in

The adoption of such principles could significantly reduce the environmental footprint of manufacturing this compound and its derivatives. Future research is expected to focus on adapting these established green methods to the specific synthetic routes of this compound.

Green Chemistry Principle Application in Pyrimidine Synthesis Potential Benefit
Use of Milder ConditionsReplacing high-temperature reactions in toxic solvents with room-temperature reactions in ethanol. mdpi.comReduced energy consumption, improved safety profile.
Alternative Energy SourcesUse of microwave irradiation or ultrasound. rasayanjournal.co.inFaster reactions, potentially higher yields.
Solvent MinimizationSolvent-free approaches like ball milling or grindstone chemistry. rasayanjournal.co.inReduction of hazardous waste and VOCs.
CatalysisUse of reusable catalysts like modified ZnO NPs. rasayanjournal.co.inIncreased efficiency, reduced waste.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective drugs. These studies involve systematically modifying the structure of a parent molecule and evaluating how these changes affect its biological activity. For pyrimidine-based compounds, SAR studies have shown that the nature and position of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. nih.gov

This compound serves as an excellent scaffold for SAR studies because its three reactive sites (the two chloro groups and the methylthio group) can be readily modified to generate a diverse library of derivatives. By replacing these groups with various other functional moieties, researchers can probe the interactions of these molecules with biological targets.

For example, derivatives of the related compound 4,6-dichloro-2-(methylthio)-5-nitropyrimidine have been used to synthesize libraries of 2,6,9-substituted purines. Biological screening of these libraries revealed that they are a class of potent and selective inhibitors of cyclin-dependent kinase 1 (CDK1)/cyclin B. researchgate.net This discovery underscores the value of the pyrimidine core in generating biologically active compounds and highlights how systematic modifications can lead to the identification of potent enzyme inhibitors. The insights gained from such SAR studies are crucial for optimizing lead compounds in the drug discovery process. nih.gov

Parent Scaffold Structural Modifications Resulting Derivatives Observed Biological Activity
4,6-Dichloro-2-(methylthio)-5-nitropyrimidineSequential substitution at C2, C4, and C6 positions, followed by cyclization.2,6,8,9-tetrasubstituted purinesPotent and selective inhibition of CDK1/cyclin B. researchgate.net
General Pyrimidine NucleusSubstitution at various positions with different functional groups.Diverse pyrimidine derivativesWide range of activities including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

Q & A

Q. What are the standard synthetic routes for 4,6-dichloro-2-(methylthio)pyrimidine, and how are intermediates characterized?

The compound is typically synthesized from thiobarbituric acid in a two-step procedure involving chlorination and thioether formation. Key intermediates are characterized via 1H/13C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity. For example, oxidation of the thioether group to sulfone (using MCPBA in DCM) and subsequent displacement with cyanide (KCN in MeCN) are monitored by TLC and validated via NMR .

Q. What are the key physicochemical properties of this compound?

The compound is a low-melting solid (0–6°C) with a molecular formula of C5H4Cl2N2S and purity >95% (HPLC). Its reactivity is influenced by the electron-withdrawing chloro and methylthio groups, making it susceptible to nucleophilic substitution at C4 and C6 positions. Solubility in polar aprotic solvents (e.g., DCM, THF) facilitates reactions under anhydrous conditions .

Q. How can researchers ensure purity during synthesis and purification?

Purification is achieved via dry flash chromatography (Merck Silica Gel 60) and recrystallization. For example, intermediates like 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine (14) are isolated in 86% yield using benzyl alcohol/NaH, with purity confirmed by elemental analysis and melting point determination .

Advanced Research Questions

Q. How can chemoselectivity be controlled in reactions involving this compound?

Chemoselectivity depends on reaction conditions:

  • Weak bases (e.g., NaHCO3) favor chloride displacement by anilines or secondary amines.
  • Strong bases (e.g., NaH) promote sulfone-group substitution by deprotonated nucleophiles.
    Steric and electronic factors also influence selectivity. For instance, primary aliphatic amines preferentially displace sulfone groups in 4,6-dichloro-2-(methylsulfonyl)pyrimidine .

Q. What strategies improve low yields in multi-step syntheses (e.g., 30% yield in trichloropyrimidine formation)?

Yield optimization involves:

  • Temperature control : Chlorination with NCS at 0°C improves regioselectivity.
  • Catalyst screening : Palladium-catalyzed cross-coupling with triorganoindium reagents enhances functionalization efficiency.
  • Solvent optimization : Anhydrous MeCN or THF minimizes side reactions .

Q. How do researchers resolve contradictions in reported CAS numbers or purity data?

Discrepancies in CAS numbers (e.g., 10597-32 vs. 16303-1A TFS) require cross-validation with supplier certificates and independent analytical methods (e.g., HPLC, NMR). Purity discrepancies (>98% vs. >95%) may arise from batch-specific variations or storage conditions, necessitating in-house verification .

Q. What are the limitations of photoredox alkylation for functionalizing this compound?

Photoredox alkylation fails due to the compound’s high reduction potential (−1.68 V vs. SCE), which disfavors radical formation. Alternative methods, such as Pd-catalyzed cross-coupling or nucleophilic displacement, are preferred for introducing alkyl/aryl groups .

Q. How can computational methods aid in predicting reaction pathways?

DFT calculations model transition states for substitutions at C4, C5, or C6 positions. For example, chlorination at C5 (using NCS) is sterically favored over C2, as shown by molecular docking studies of intermediates like 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile (17) .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing derivatives?

  • NMR : APT (Attached Proton Test) distinguishes CH3, CH2, CH, and quaternary carbons.
  • IR spectroscopy : Confirms functional groups (e.g., S=O stretch at 1150 cm⁻¹ for sulfones).
  • Mass spectrometry : APCI+ mode validates molecular ions for unstable intermediates .

Q. How should researchers handle air/moisture-sensitive reactions?

Use Schlenk lines or argon atmospheres for moisture-sensitive steps (e.g., NaH-mediated displacements). Solvents like THF must be distilled over CaH2 to remove trace water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.